Cas no 950741-84-1 (5-Bromo-2-bromomethyl-benzoic acid ethyl ester)

5-Bromo-2-bromomethyl-benzoic acid ethyl ester structure
950741-84-1 structure
Product Name:5-Bromo-2-bromomethyl-benzoic acid ethyl ester
Numéro CAS:950741-84-1
Le MF:C10H10Br2O2
Mégawatts:321.993201732636
MDL:MFCD15527077
CID:2102660
PubChem ID:57429424
Update Time:2024-10-25

5-Bromo-2-bromomethyl-benzoic acid ethyl ester Propriétés chimiques et physiques

Nom et identifiant

    • 5-Bromo-2-bromomethyl-benzoic acid ethyl ester
    • Ethyl 5-bromo-2-(bromomethyl)benzoate
    • 950741-84-1
    • DB-113625
    • BS-33314
    • F30874
    • PHSGNAVTTZJUOE-UHFFFAOYSA-N
    • 5-Bromo-2-bromomethylbenzoic acid ethyl ester
    • ethyl5-bromo-2-(bromomethyl)benzoate
    • C10H10Br2O2
    • MFCD15527077
    • SCHEMBL550390
    • MDL: MFCD15527077
    • Piscine à noyau: 1S/C10H10Br2O2/c1-2-14-10(13)9-5-8(12)4-3-7(9)6-11/h3-5H,2,6H2,1H3
    • La clé Inchi: PHSGNAVTTZJUOE-UHFFFAOYSA-N
    • Sourire: O=C(C1C(CBr)=CC=C(Br)C=1)OCC

Propriétés calculées

  • Qualité précise: 321.90271g/mol
  • Masse isotopique unique: 319.90475g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 14
  • Nombre de liaisons rotatives: 4
  • Complexité: 197
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 3.4
  • Surface topologique des pôles: 26.3Ų

5-Bromo-2-bromomethyl-benzoic acid ethyl ester PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Alichem
A019097918-10g
Ethyl 5-bromo-2-(bromomethyl)benzoate
950741-84-1 97%
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$871.00 2023-08-31
Alichem
A019097918-25g
Ethyl 5-bromo-2-(bromomethyl)benzoate
950741-84-1 97%
25g
$1326.60 2023-08-31
Alichem
A019097918-100g
Ethyl 5-bromo-2-(bromomethyl)benzoate
950741-84-1 97%
100g
$3417.00 2023-08-31
Matrix Scientific
161131-1g
5-Bromo-2-bromomethylbenzoic acid ethyl ester, 95%+
950741-84-1 95%
1g
$521.00 2023-09-10
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC13226-10g
ethyl 5-bromo-2-(bromomethyl)benzoate
950741-84-1 95%
10g
$800 2023-09-07
A2B Chem LLC
AI63870-1g
Ethyl 5-bromo-2-(bromomethyl)benzoate
950741-84-1 98%
1g
$249.00 2024-07-18
A2B Chem LLC
AI63870-5g
Ethyl 5-bromo-2-(bromomethyl)benzoate
950741-84-1 98%
5g
$706.00 2024-07-18
A2B Chem LLC
AI63870-10g
Ethyl 5-bromo-2-(bromomethyl)benzoate
950741-84-1 98%
10g
$1075.00 2024-07-18
A2B Chem LLC
AI63870-25g
Ethyl 5-bromo-2-(bromomethyl)benzoate
950741-84-1 98%
25g
$1968.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1750317-1g
Ethyl 5-bromo-2-(bromomethyl)benzoate
950741-84-1 98%
1g
¥2929.00 2024-04-24

5-Bromo-2-bromomethyl-benzoic acid ethyl ester Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride ;  rt; 10 h, reflux
Référence
Discovery of the programmed cell death-1/programmed cell death-ligand 1 interaction inhibitors bearing an indoline scaffold
Qin, Mingze; Cao, Qi; Wu, Xia; Liu, Chunyang; Zheng, Shuaishuai; et al, European Journal of Medicinal Chemistry, 2020, 186,

Méthode de production 2

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  18 h, rt → 70 °C; 70 °C → rt
Référence
Preparation of isoindoline compounds for the treatment of spinal muscular atrophy and other uses
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride ;  rt → 70 °C; 18 h, 70 °C
Référence
Preparation of oxoisoindolinylphenylpropanoates and its analogs for the treatment of spinal muscular atrophy and other uses
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide
Référence
New macrocyclic analogs of the natural histone deacetylase inhibitor FK228; design, synthesis and preliminary biological evaluation
Ni, Minghong; Esposito, Emiliano; Raj, Victor Paul; Muzi, Laura; Zunino, Franco; et al, Bioorganic & Medicinal Chemistry, 2015, 23(21), 6785-6793

Méthode de production 5

Conditions de réaction
1.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride ;  6 h, rt → 0 °C; 40 h, reflux → rt; rt; 40 h
Référence
Preparation of pyridine compounds as protein tyrosine kinase inhibitors for treatment of proliferative diseases
, China, , ,

5-Bromo-2-bromomethyl-benzoic acid ethyl ester Raw materials

5-Bromo-2-bromomethyl-benzoic acid ethyl ester Preparation Products

5-Bromo-2-bromomethyl-benzoic acid ethyl ester Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:950741-84-1)5-Bromo-2-bromomethyl-benzoic acid ethyl ester
Numéro de commande:A853969
État des stocks:in Stock
Quantité:5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:48
Prix ($):1171.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:950741-84-1)5-Bromo-2-bromomethyl-benzoic acid ethyl ester
A853969
Pureté:99%
Quantité:5g
Prix ($):1171.0
Courriel